Cas no 3751-22-2 (2-(propan-2-ylsulfanyl)ethan-1-amine hydrochloride)

2-(propan-2-ylsulfanyl)ethan-1-amine hydrochloride structure
3751-22-2 structure
商品名:2-(propan-2-ylsulfanyl)ethan-1-amine hydrochloride
CAS番号:3751-22-2
MF:C5H14ClNS
メガワット:155.68935918808
MDL:MFCD26959542
CID:4650134
PubChem ID:54758985

2-(propan-2-ylsulfanyl)ethan-1-amine hydrochloride 化学的及び物理的性質

名前と識別子

    • EN300-211669
    • AKOS015894565
    • CS-0214989
    • Z2092369402
    • [2-(Isopropylthio)ethyl]aminehydrochloride
    • 3751-22-2
    • DTXSID70716621
    • 2-(isopropylthio)ethanamine hydrochloride
    • MFCD18205887
    • [2-(Isopropylthio)ethyl]amine hydrochloride
    • 2-(propan-2-ylsulfanyl)ethan-1-amine hydrochloride
    • 2-(ISOPROPYLTHIO)ETHAN-1-AMINE HCL
    • 927-69-5
    • SY198349
    • 2-[(Propan-2-yl)sulfanyl]ethan-1-amine--hydrogen chloride (1/1)
    • AT25564
    • MDL: MFCD26959542
    • インチ: 1S/C5H13NS.ClH/c1-5(2)7-4-3-6;/h5H,3-4,6H2,1-2H3;1H
    • InChIKey: HYOKJISSQZYCIM-UHFFFAOYSA-N
    • ほほえんだ: Cl.S(CCN)C(C)C

計算された属性

  • せいみつぶんしりょう: 155.0535483g/mol
  • どういたいしつりょう: 155.0535483g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 8
  • 回転可能化学結合数: 3
  • 複雑さ: 37.1
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 51.3Ų

2-(propan-2-ylsulfanyl)ethan-1-amine hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-211669-1.0g
2-(propan-2-ylsulfanyl)ethan-1-amine hydrochloride
3751-22-2 95%
1g
$58.0 2023-06-08
Enamine
EN300-211669-0.25g
2-(propan-2-ylsulfanyl)ethan-1-amine hydrochloride
3751-22-2 95%
0.25g
$28.0 2023-06-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1285659-2.5g
2-(Propan-2-ylsulfanyl)ethan-1-amine hydrochloride
3751-22-2 97%
2.5g
¥2667.00 2024-05-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1285659-5g
2-(Propan-2-ylsulfanyl)ethan-1-amine hydrochloride
3751-22-2 97%
5g
¥4503.00 2024-05-16
Enamine
EN300-211669-0.5g
2-(propan-2-ylsulfanyl)ethan-1-amine hydrochloride
3751-22-2 95%
0.5g
$45.0 2023-06-08
Enamine
EN300-211669-2.5g
2-(propan-2-ylsulfanyl)ethan-1-amine hydrochloride
3751-22-2 95%
2.5g
$99.0 2023-06-08
Enamine
EN300-211669-0.1g
2-(propan-2-ylsulfanyl)ethan-1-amine hydrochloride
3751-22-2 95%
0.1g
$20.0 2023-06-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1285659-1g
2-(Propan-2-ylsulfanyl)ethan-1-amine hydrochloride
3751-22-2 97%
1g
¥1566.00 2024-05-16
abcr
AB266527-1 g
2-(Isopropylthio)ethanamine hydrochloride hydrate; 95%
3751-22-2
1g
€128.10 2023-04-26
Enamine
EN300-211669-5.0g
2-(propan-2-ylsulfanyl)ethan-1-amine hydrochloride
3751-22-2 95%
5g
$167.0 2023-06-08

2-(propan-2-ylsulfanyl)ethan-1-amine hydrochloride 関連文献

2-(propan-2-ylsulfanyl)ethan-1-amine hydrochlorideに関する追加情報

Introduction to 2-(propan-2-ylsulfanyl)ethan-1-amine hydrochloride (CAS No. 3751-22-2)

2-(propan-2-ylsulfanyl)ethan-1-amine hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 3751-22-2, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a sulfanyl group attached to an ethylamine backbone and subsequently converted into its hydrochloride salt, exhibits a unique structural framework that has garnered attention for its potential applications in drug discovery and molecular recognition. The hydrochloride form enhances the solubility and stability of the molecule, making it more amenable to various chemical and biological assays.

The molecular structure of 2-(propan-2-ylsulfanyl)ethan-1-amine hydrochloride consists of a propyl sulfanyl group linked to an ethylamine moiety, which is further protonated to form the hydrochloride salt. This structural motif suggests potential interactions with biological targets, including enzymes and receptors, due to the presence of both sulfur and nitrogen heteroatoms. Such features are often exploited in the design of pharmacophores, where specific functional groups are strategically incorporated to modulate binding affinity and selectivity.

In recent years, there has been growing interest in the development of sulfanyl-containing compounds for their diverse pharmacological properties. Sulfanyl groups are known to participate in hydrogen bonding and can influence the conformational flexibility of molecules, making them valuable in medicinal chemistry. The compound 2-(propan-2-ylsulfanyl)ethan-1-amine hydrochloride represents a promising scaffold for further derivatization, allowing chemists to explore its potential as a lead compound in the synthesis of novel therapeutic agents.

One of the most compelling aspects of 2-(propan-2-ylsulfanyl)ethan-1-amine hydrochloride is its versatility in synthetic chemistry. The presence of both an amine and a sulfanyl group provides multiple sites for functionalization, enabling the construction of complex molecular architectures. This characteristic has made it a useful intermediate in the synthesis of more intricate compounds, particularly those targeting neurological disorders, inflammatory conditions, and infectious diseases. The hydrochloride salt form also facilitates its use in solution-phase reactions, where solubility is often a critical factor.

Recent advancements in computational chemistry have further highlighted the significance of 2-(propan-2-ylsulfanyl)ethan-1-amine hydrochloride as a pharmacological probe. Molecular modeling studies have demonstrated that this compound can interact with various biological targets through multiple binding modes, including hydrogen bonding interactions and electrostatic attractions. These findings are particularly relevant in the context of drug design, where understanding the molecular interactions at the atomic level is essential for optimizing lead compounds.

The compound has also been investigated for its potential role in modulating enzyme activity. For instance, sulfanyl-containing derivatives have shown promise in inhibiting enzymes involved in metabolic pathways associated with cancer and inflammation. While 2-(propan-2-ylsulfanyl)ethan-1-amine hydrochloride itself may not be directly therapeutic, its structural features suggest that it could serve as a valuable precursor for developing enzyme inhibitors with improved potency and selectivity.

In addition to its enzyme-targeting potential, 2-(propan-2-ylsulfanyl)ethan-1-amine hydrochloride has been explored for its interactions with nucleic acids. Sulfanyl groups can influence DNA and RNA structure by participating in non-covalent interactions, which may have implications for gene therapy and antisense drug development. The ability of this compound to modulate nucleic acid interactions could open new avenues for therapeutic intervention in genetic disorders.

The synthesis of 2-(propan-2-ylsulfanyl)ethan-1-amine hydrochloride involves well-established organic chemistry techniques, including nucleophilic substitution reactions and salt formation processes. These synthetic routes are scalable and can be adapted for large-scale production, making the compound accessible for industrial applications. The availability of high-quality starting materials and optimized synthetic protocols ensures that researchers can efficiently produce this compound for their studies.

From a regulatory perspective, 2-(propan-2-ylsulfanyl)ethan-1-amine hydrochloride (CAS No. 3751-22-2) is not classified as a hazardous or controlled substance under current international regulations. This classification simplifies its handling, storage, and transportation, making it more practical for use in academic and industrial research settings. However, standard laboratory safety protocols should always be followed when working with any chemical substance.

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Amadis Chemical Company Limited
(CAS:3751-22-2)2-(propan-2-ylsulfanyl)ethan-1-amine hydrochloride
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清らかである:99%
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